Hth-01-091 (tfa) -

Hth-01-091 (tfa)

Catalog Number: EVT-12521724
CAS Number:
Molecular Formula: C28H29Cl2F3N4O4
Molecular Weight: 613.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HTH-01-091 (tfa) is a selective inhibitor of maternal embryonic leucine zipper kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell proliferation and apoptosis. This compound was developed to enhance selectivity against MELK while minimizing off-target effects, making it a valuable tool for studying MELK-dependent pharmacology. HTH-01-091 has shown significant potency with an IC50 value of approximately 10.5 nM, indicating its effectiveness in inhibiting MELK activity compared to other known inhibitors.

Source and Classification

HTH-01-091 is classified as a small molecule kinase inhibitor, specifically targeting MELK. It was derived from a medicinal chemistry campaign aimed at improving the selectivity and potency of earlier compounds, such as JW-7-25-1. The compound's design focused on reducing inhibition of off-target kinases while maintaining its primary activity against MELK, which is associated with various cancers, particularly breast cancer .

Synthesis Analysis

The synthesis of HTH-01-091 involved iterative rounds of chemical modification and characterization. The process began with the parent compound JW-7-25-1, which exhibited broad kinase inhibition but lacked selectivity. Through structure-activity relationship studies, researchers optimized the molecular structure to enhance selectivity for MELK. This optimization process included:

  1. Initial Compound Screening: Identifying lead compounds with potential MELK inhibitory activity.
  2. Chemical Modifications: Altering functional groups to improve binding affinity and selectivity.
  3. Characterization: Utilizing various assays to evaluate the potency and selectivity of synthesized compounds against a panel of kinases.

The final compound, HTH-01-091, demonstrated improved selectivity with a significantly lower off-target inhibition profile compared to its predecessors .

Molecular Structure Analysis

HTH-01-091's molecular structure is characterized by specific functional groups that facilitate its interaction with the MELK enzyme. While detailed structural data is not provided in the sources, it can be inferred that the modifications made during synthesis were aimed at enhancing binding affinity through better fitting into the active site of MELK. The compound's design likely incorporates features that allow for effective hydrogen bonding and hydrophobic interactions with key residues within the kinase domain.

Chemical Reactions Analysis

HTH-01-091 undergoes specific chemical interactions when binding to MELK. The primary reaction involves competitive inhibition where HTH-01-091 binds to the ATP-binding site of MELK, preventing substrate phosphorylation. This mechanism reduces the kinase's ability to phosphorylate target proteins involved in cell cycle regulation and apoptosis:

  1. Competitive Inhibition: HTH-01-091 competes with ATP for binding to MELK.
  2. Selectivity Profile: The compound exhibits reduced inhibition of off-target kinases (20 to 140-fold less than JW-7-25-1), indicating its refined specificity for MELK .
Mechanism of Action

The mechanism of action for HTH-01-091 primarily revolves around its role as a selective inhibitor of MELK. By binding to the active site of MELK, it prevents ATP from accessing the kinase, thereby halting downstream signaling pathways that promote cell proliferation and survival:

  1. Inhibition of Kinase Activity: By obstructing ATP binding, HTH-01-091 effectively reduces the phosphorylation activity of MELK.
  2. Impact on Cellular Processes: The inhibition leads to alterations in cell cycle progression and increased apoptosis in cells where MELK plays a critical role .
Physical and Chemical Properties Analysis

HTH-01-091 exhibits several notable physical and chemical properties that contribute to its functionality as a kinase inhibitor:

  1. Solubility: High solubility in biological media enhances its bioavailability.
  2. Stability: The compound maintains stability under physiological conditions, allowing for effective cellular uptake.
  3. Selectivity Metrics: With an S(35) score significantly improved compared to earlier compounds (0.16 at 1 μM), HTH-01-091 demonstrates enhanced selectivity for MELK over other kinases .
Applications

HTH-01-091 has potential applications in scientific research, particularly in cancer biology:

  1. Cancer Research: As a potent inhibitor of MELK, HTH-01-091 can be utilized to study the role of this kinase in various cancer types, especially breast cancer.
  2. Drug Development: The compound serves as a lead candidate for developing therapeutic agents targeting MELK-related pathways.
  3. Biochemical Assays: HTH-01-091 can be employed in biochemical assays to elucidate the function of MELK and its substrates in cellular processes .

Properties

Product Name

Hth-01-091 (tfa)

IUPAC Name

9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one;2,2,2-trifluoroacetic acid

Molecular Formula

C28H29Cl2F3N4O4

Molecular Weight

613.5 g/mol

InChI

InChI=1S/C26H28Cl2N4O2.C2HF3O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17;3-2(4,5)1(6)7/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34);(H,6,7)

InChI Key

CLJBZXGJEZIMTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.